6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound features a unique combination of pyrazole and pyridine rings, which contributes to its potential biological activities. The compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound's structure is derived from the pyrazolo[3,4-b]pyridine framework, which has been extensively researched for its diverse biological properties, including anti-cancer and anti-inflammatory activities. Various synthetic methods have been developed to create such compounds, often utilizing reactions involving pyrazoles and pyridines.
This compound can be classified as:
The synthesis of 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. Common methods include:
For instance, one method may involve starting with a substituted pyrazole and reacting it with an appropriate aldehyde or ketone under acidic or basic conditions to facilitate cyclization and formation of the final product. The reaction conditions (temperature, solvent) can significantly influence yield and purity.
The molecular structure of 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid includes:
The molecular formula is , and it exhibits a complex arrangement of atoms that contributes to its unique properties. The precise arrangement can be determined using techniques like X-ray crystallography or NMR spectroscopy.
Chemical reactions involving this compound often include:
These reactions can lead to various derivatives with altered biological activities. The choice of reagents and reaction conditions is crucial for optimizing yields and selectivity.
The mechanism of action for compounds like 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves:
Research indicates that these compounds may act as competitive inhibitors for specific targets due to their structural similarities with natural substrates.
The compound is expected to have:
Key chemical properties include:
6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:
This compound exemplifies the rich chemistry associated with pyrazolo[3,4-b]pyridines and their derivatives, highlighting their significance in pharmaceutical research and development.
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling targeted interactions with biological macromolecules. First synthesized by Ortoleva in 1908, these bicyclic heterocycles have evolved into a prolific class of bioactive compounds, with over 300,000 derivatives documented in scientific literature and patents [5] [7]. The 1H-tautomeric form predominates due to its superior thermodynamic stability (by ~9 kcal/mol) and aromatic character across both rings, which enhances planarity and binding efficiency [5].
Table 1: Evolution of Key Pyrazolo[3,4-b]pyridine-Based Therapeutics
Compound | Substituents | Therapeutic Use | Status |
---|---|---|---|
Riociguat (IV) | C3: Amino; C4: Carbamoyl; C6: Pyrazolyl | Cardiovascular (sGC stimulator) | Approved (2013) |
Vericiguat (V) | C3: Methyl; C4: Carbamoyl; C6: Pyrimidinyl | Cardiovascular (sGC stimulator) | Approved (2021) |
WRH-2412 | C4: Hydroxyphenyl; C6: Phenyl | Antitumor | Experimental |
Target Compound | C3: Methyl; C4: Carboxylic acid; C6: 1-Ethylpyrazolyl | Kinase inhibition (Research) | Screening stage |
The scaffold’s versatility is evidenced by its incorporation into diverse drug classes:
Bioactivity in pyrazolo[3,4-b]pyridines is exquisitely sensitive to substituent patterns at N1, C3, C4, C5, and C6. Statistical analysis of >300,000 compounds reveals:
Table 2: Impact of Substituents on Pyrazolo[3,4-b]pyridine Properties
Position | Common Substituents | Key Contributions | Example in Target Compound |
---|---|---|---|
N1 | Methyl (30%) | Blocks tautomerism; enhances oral bioavailability | Methyl |
C3 | Methyl (46.77%) | Steric occlusion; modulates electron density | Methyl |
C4 | Carboxylic acid (2.5%) | Solubility; metal chelation; H-bond donor/acceptor | Carboxylic acid |
C6 | Heteroaryl (18.3%) | Target-specific recognition; π-stacking interactions | 1-Ethyl-1H-pyrazol-5-yl |
The target compound—6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1170064-23-9)—exemplifies strategic substituent engineering: its C4 carboxylic acid balances the lipophilic 1-ethylpyrazole at C6, yielding a calculated logP of 1.335, ideal for cellular permeability [3]. The ethyl group on the pyrazole further prevents N-H tautomerism, locking the heterocycle in a conserved binding conformation [1] [6].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5